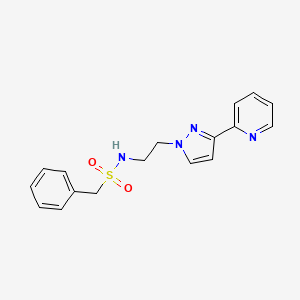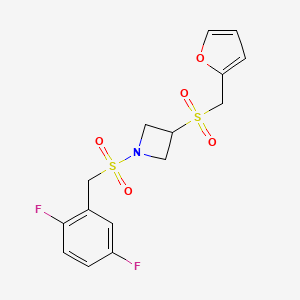
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology.
Wirkmechanismus
The exact mechanism of action of 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea is not fully understood, but it is believed to act as a partial agonist at serotonin and dopamine receptors. This means that it can bind to these receptors and activate them to a certain extent, but not as strongly as a full agonist would. This partial activation may lead to a different pattern of neurotransmitter release and contribute to the unique effects of 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea.
Biochemical and Physiological Effects
Studies have shown that 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea can induce changes in behavior and physiology in animal models. It has been found to increase locomotor activity, decrease anxiety-like behavior, and enhance the rewarding effects of drugs of abuse. 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea has also been shown to alter levels of neurotransmitters such as serotonin and dopamine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for certain receptors in the brain. However, there are also limitations to its use. 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea has not been extensively studied in humans, and its effects may differ from those observed in animal models. Additionally, its partial agonist activity may make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several potential directions for future research on 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea. One area of interest is its potential use as a treatment for psychiatric disorders such as depression and anxiety. Another area of interest is its role in addiction and substance abuse, as it has been shown to enhance the rewarding effects of drugs of abuse. Further studies are needed to fully understand the mechanism of action of 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea and its potential therapeutic applications.
Synthesemethoden
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea can be synthesized through a multi-step process involving the reaction of furfural with 4-methoxyphenethylamine, followed by the reaction of the resulting intermediate with pyridine-2-carboxaldehyde and urea. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea has been studied for its potential use as a pharmaceutical drug due to its ability to bind to certain receptors in the brain. It has been shown to have an affinity for serotonin receptors, which are involved in regulating mood, appetite, and sleep. 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea has also been found to have an affinity for dopamine receptors, which are involved in regulating movement, motivation, and reward.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-[2-(4-methoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-19-9-7-17(8-10-19)11-13-23-21(25)24(16-20-6-4-14-27-20)15-18-5-2-3-12-22-18/h2-10,12,14H,11,13,15-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXJGIAAYKDRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-thiophenecarboxamide](/img/structure/B2770277.png)
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2770278.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide](/img/structure/B2770279.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2770282.png)




![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2770296.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2770299.png)
![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2770300.png)